Methyl trithion
Overview
Description
Synthesis and Configurational Assay of Asymmetric Methyl Groups
The study described in paper focuses on the synthesis of acetic acid with asymmetric methyl groups containing hydrogen, deuterium, and tritium atoms. The synthesis begins with phenylacetylene and involves stereospecific reactions to achieve the desired configuration of the methyl groups. The acetic acid is then enzymatically converted to acetyl-coenzyme A and further reacted to form S-malic acid. The absolute configuration of the methyl groups is determined through an enzymic assay involving fumarase, which differentiates between the R and S configurations based on the retention of tritium. This method provides insights into the mechanism of enzymic reactions involving methylene and methyl groups.
Synthesis of Bioactive Methylthio Compounds
Paper outlines the synthesis of 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane, which are bioactive compounds. The synthesis involves the creation of 2-methylthio-1,3-propanedithiol, which is then treated with iodine or sulphurdichloride to yield the target compounds. This method represents a significant development in the synthesis of these naturally occurring compounds.
Triorganotin(IV) Derivatives and Antimicrobial Activity
The research in paper presents the synthesis and characterization of triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. The compounds are synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides. The structures are determined using various spectroscopic techniques and X-ray crystallography. The antimicrobial activity of these compounds is tested against Gram-positive bacteria, showing potential for medical applications.
Structural Analysis of Methylthio-Triazole and Chalcogen Bonding
In paper , the synthesis and structural analysis of tris(5-methyl-[1,3,5]-dithiazinan-2-yl)stibine and its reactions with chalcogens are reported. The structures are determined by X-ray diffraction and NMR analyses, and the nature of the bonds is analyzed. The study reveals intramolecular chalcogen-bonding interactions and provides insights into the electronic distribution within the molecules.
Generation of Trityl Radicals
Paper discusses the generation of trityl radicals through the nucleophilic quenching of tris(2,3,5,6-tetrathiaaryl)methyl cations. The cations are generated from triarylmethanols in the presence of strong acids and react with nucleophiles to form trityl radicals. The study also reports a large-scale synthesis method for a persistent tris(4-carboxy-2,3,5,6-tetrathiaaryl)methyl radical.
Configurationally Stable Molecular Propellers
The research in paper explores tris(tetrathioaryl)methanols and tris(tetrathioaryl)methanes, which are related to tris(tetrathioaryl)methyl radicals used as spin probes in magnetic resonance applications. Due to their propeller-shaped structure, these molecules exhibit slow interconversion between enantiomeric conformations. The study includes syntheses, resolutions, and analyses of the conformational stability and isomerization mechanisms.
Asymmetric Synthesis Using Lithio Tris(methylthio)methane
Paper presents the use of lithio tris(methylthio)methane as a hydroxy/thio/amino carbonyl anion equivalent in the asymmetric synthesis of α-amino acids. The addition of this reagent to nonracemic sulfinimines leads to α-sulfinamido trithioformates with excellent diastereoselectivity. The study demonstrates the unmasking of these trithioformates to various functionalities without epimerization.
Novel Heterocyclic System Synthesis
Finally, paper describes the synthesis of a novel heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. The synthesis involves several steps, including methylation, chlorination, and condensation reactions. The absence of amino group vibrations in the IR spectrum and the presence of a methine proton signal in the NMR spectrum are noted.
Scientific Research Applications
Persistence in Soil
- Persistence in Soil : Methyl Trithion (S-(p-chlorophenylthio)methyl 0,0-diethyl phosphorodithioate) has been studied for its persistence in soil. In California loamy soils, factors like soil sterilization, fumigation, formulation, and dosage were found to influence its degradation rate. It was observed that Methyl Trithion's persistence increased significantly in soil treated with autoclaving or fumigation, due to the partial destruction of soil microorganisms that degrade it (Menn, Patchett, & Batchelder, 1960).
Solid-Phase Microextraction
- Solid-Phase Microextraction : A method for solid-phase microextraction (SPME) of Methyl Trithion from water was developed. This method involved using poly(dimethylsiloxane) and polyacrylate fibers to absorb the pesticide, with determination carried out by gas chromatography. This technique helps in understanding the environmental impact and distribution of Methyl Trithion in water bodies (Valor, Moltó, Apraiz, & Font, 1997).
Insecticidal Control in Agriculture
- Control of Cotton Pests : Methyl Trithion was evaluated in field tests for its effectiveness in controlling various cotton pests. Applied in ultra-low-volume from aircraft, it showed efficacy in suppressing populations of cotton aphids and the carmine spider mite, although its effectiveness against the bollworm was limited (Hopkins & Taft, 1967).
Interaction with Serum Albumin
- Interaction with Serum Albumin : The interaction of Methyl Trithion with human and bovine serum albumin was studied using fluorescence quenching techniques. The results suggested the formation of complexes with albumins, providing insights into its biological interactions and potential toxicological implications (Silva, Cortez, Cunha-Bastos, & Louro, 2004).
Photodegradation in Drinking Water
- Photodegradation in Drinking Water : A study on the photodegradation of Methyl Trithion in drinking water using N-doped TiO2 under solar radiation was conducted. This research is significant for understanding the removal of Methyl Trithion from water sources, enhancing water safety and quality (Senthilnathan & Philip, 2011).
properties
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCCVXVYGFBXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)SCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClO2PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040275 | |
Record name | Methyl trithion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline] | |
Record name | Methyl trithion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C | |
Record name | METHYL TRITHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000267 [mmHg] | |
Record name | Methyl trithion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl trithion | |
Color/Form |
LIGHT YELLOW TO AMBER LIQ, Liquid or powder | |
CAS RN |
953-17-3 | |
Record name | Methyl trithion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl trithion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL TRITHION | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl trithion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL TRITHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X08H286BAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL TRITHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1545 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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